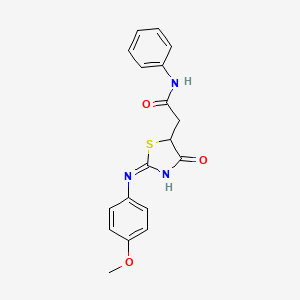

(E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide

Description

This compound, a thiazolidinone derivative, exhibits tautomeric behavior, existing as a mixture of imino (3f-I) and amino (3f-A) forms in a 1:1 ratio . Its molecular formula is C₁₈H₁₇N₃O₃S (MW: 355.4 g/mol), featuring a 4-methoxyphenylimino group at position 2 and an N-phenylacetamide moiety at position 5 of the thiazolidinone core.

Properties

IUPAC Name |

2-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-24-14-9-7-13(8-10-14)20-18-21-17(23)15(25-18)11-16(22)19-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXYJEHQTCXVCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an appropriate acid catalyst to yield the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with phenylacetyl chloride under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a vital building block in synthetic organic chemistry. Its unique thiazolidinone structure enables the development of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. It can be utilized to explore new reaction pathways, enhancing the synthesis of novel compounds with desired properties.

Biological Research

Enzyme Inhibition

Research indicates that (E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide has potential as an enzyme inhibitor. Its imine group can form reversible covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic activity. This characteristic positions it as a candidate for drug development targeting specific biological pathways.

Medicinal Chemistry

Therapeutic Properties

The compound has been investigated for various therapeutic applications, including:

- Anti-inflammatory Activity: Studies have shown that derivatives of this compound exhibit significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Properties: The compound has demonstrated antimicrobial activity against various pathogens, suggesting its use in developing new antibiotics.

- Anticancer Activity: Some derivatives have shown enhanced potency against cancer cells compared to standard treatments like cisplatin, indicating its potential role in cancer therapy .

Industrial Applications

Material Development

In the industrial sector, this compound can be utilized in the production of new materials with enhanced thermal stability and unique electronic properties. Its chemical reactivity allows for modifications that can tailor materials for specific applications in electronics and polymers.

Case Studies

-

Synthesis and Potency Enhancement

A study demonstrated that modifications to the phenyl ring of related thiazolidinone compounds significantly increased their potency against cancer cells. For instance, substituting different halogen groups on the imine moiety resulted in compounds exhibiting 8 to 15-fold higher anti-proliferative activity than cisplatin . -

Mechanism Exploration

Research into the mechanism of action revealed that the compound's interaction with enzymes could lead to a better understanding of its inhibitory effects. The binding affinity and specificity were attributed to both the thiazolidinone ring and the imine group, highlighting its potential as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of (E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiazolidinone ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table compares the target compound with six structurally related analogs, highlighting substituent variations and their implications:

Research Findings and Implications

Tautomerism: The target compound’s equilibrium between imino and amino forms may influence its reactivity in biological systems, as tautomers can exhibit distinct binding modes.

Halogen Effects : Chlorine (in ) and fluorine (in ) substituents enhance potency but may reduce aqueous solubility. Chlorine’s electronegativity improves target affinity, while fluorine increases metabolic stability.

The cyano group in stabilizes the thiazolidinone ring through electron-withdrawing effects, altering electronic density at the binding interface.

Solubility vs. Lipophilicity : Methoxy (in ) and ethoxy (in ) groups improve solubility, whereas methyl and chloro substituents (in ) enhance lipophilicity, affecting membrane permeability.

Thioxo Substitution : Replacing the oxo group with thioxo (in ) increases planarity and may enhance π-π stacking with aromatic residues in target proteins.

Biological Activity

(E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's unique structure, featuring a thiazolidine ring and an imine group, contributes to its diverse biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₉N₃O₃S, with a molecular weight of 369.4 g/mol. Its structure includes:

- Thiazolidine ring : A five-membered ring containing sulfur.

- Imine group : Contributes to its reactivity and potential enzyme inhibition.

- Phenylacetamide moiety : Enhances binding interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazolidinones have been shown to possess antibacterial effects against various strains of bacteria, likely due to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.

Anti-inflammatory Effects

Studies have demonstrated that thiazolidinone derivatives can reduce inflammation through the inhibition of pro-inflammatory cytokines. The mechanism may involve the suppression of NF-kB signaling pathways, which are crucial in the inflammatory response.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For example, thiazolidinones have been found to induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators. The structure of this compound allows it to interact with specific molecular targets involved in cancer progression.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites. This interaction can lead to the inhibition of enzyme activity, making it a candidate for drug development targeting specific diseases.

Research Findings and Case Studies

- Anticonvulsant Activity : A study evaluated the anticonvulsant properties of related compounds in animal models. The results indicated that certain derivatives exhibited protective effects against seizures, suggesting potential therapeutic applications in epilepsy management .

- Anticancer Studies : In vitro studies demonstrated that thiazolidinone derivatives could inhibit the proliferation of various cancer cell lines. These studies highlighted the importance of structural modifications in enhancing anticancer activity .

- Anti-inflammatory Research : Experimental models showed that thiazolidinones could significantly reduce inflammation markers, supporting their use as anti-inflammatory agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.